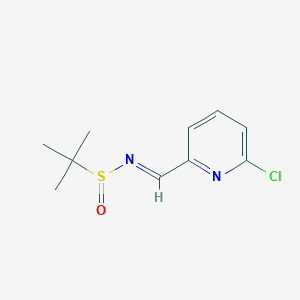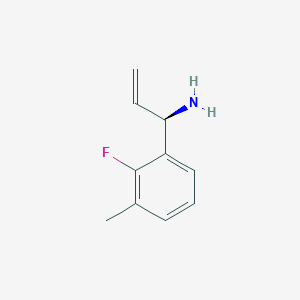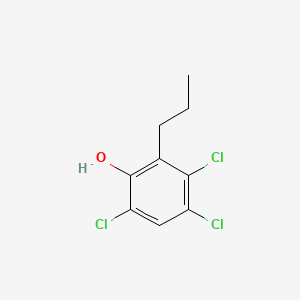![molecular formula C13H10Cl2O B13057150 3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13057150.png)
3',5-Dichloro-4-methyl-[1,1'-biphenyl]-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is a chemical compound belonging to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. The presence of chlorine and methyl groups on the biphenyl structure imparts unique chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL typically involves the following steps:
Halogenation: Introduction of chlorine atoms to the biphenyl structure.
Methylation: Addition of a methyl group to the biphenyl ring.
Hydroxylation: Introduction of a hydroxyl group to the biphenyl structure.
Common reagents used in these reactions include chlorine gas for halogenation, methyl iodide for methylation, and sodium hydroxide for hydroxylation. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves large-scale chemical reactors where the above-mentioned reactions are optimized for efficiency. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL undergoes various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxyl group.
Substitution: Replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the biphenyl structure influence its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, enhancing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dichloro-4,4’-dimethyl-[1,1’-biphenyl]-2-OL
- 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-carboxylic acid
- 3,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-amine
Uniqueness
3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL is unique due to the specific positioning of its chlorine and methyl groups, which impart distinct chemical and biological properties. Its hydroxyl group also plays a crucial role in its reactivity and interactions with other molecules.
This detailed article provides a comprehensive overview of 3’,5-Dichloro-4-methyl-[1,1’-biphenyl]-2-OL, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H10Cl2O |
|---|---|
Molecular Weight |
253.12 g/mol |
IUPAC Name |
4-chloro-2-(3-chlorophenyl)-5-methylphenol |
InChI |
InChI=1S/C13H10Cl2O/c1-8-5-13(16)11(7-12(8)15)9-3-2-4-10(14)6-9/h2-7,16H,1H3 |
InChI Key |
VVCBAAWXRKKRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


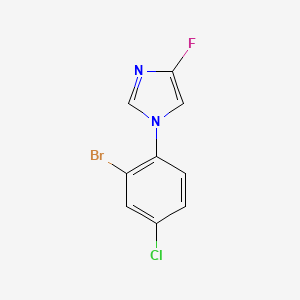
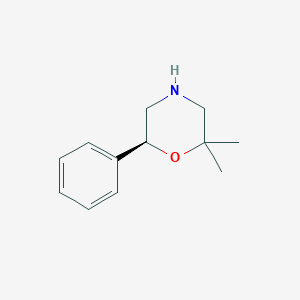
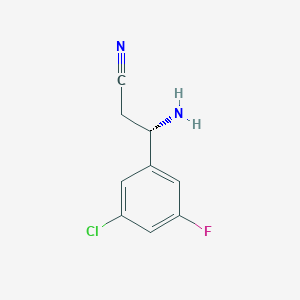
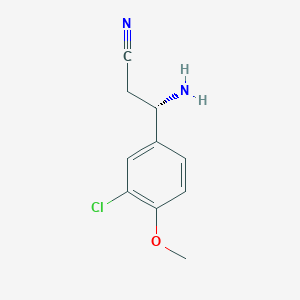
![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B13057101.png)
![(Z)-[1-amino-2-(4-tert-butylbenzenesulfonyl)ethylidene]aminothiophene-2-carboxylate](/img/structure/B13057117.png)
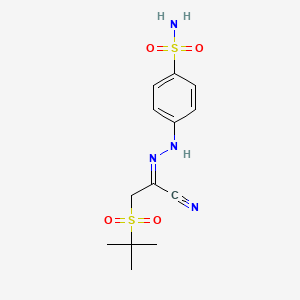
![2-Cyclopropyl-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13057145.png)
![1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13057155.png)
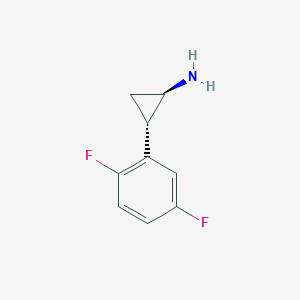
![4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057161.png)
